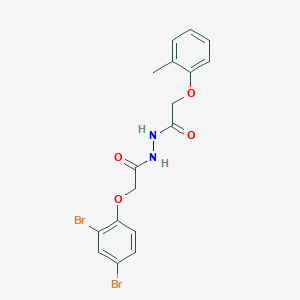
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is a complex organic compound that features a benzothiazole ring fused with an adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Attachment of Adamantane Group: The adamantane group is introduced through a reaction involving adamantanecarboxylic acid and suitable coupling agents.
Cyclohexaneamido Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the adamantane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ceramide kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: Similar structure but with a benzamide group instead of a cyclohexaneamido group.
N-[2-(Benzoylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide: Another related compound with a benzoylamino substitution.
Uniqueness
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexaneamido group provides additional steric hindrance and hydrophobic interactions, enhancing its binding affinity and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C25H31N3O2S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
N-[2-(cyclohexanecarbonylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h6-7,11,15-18H,1-5,8-10,12-14H2,(H,26,30)(H,27,28,29) |
Clé InChI |
LVEABWUIXLOSGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)
![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)
![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)](/img/structure/B11693961.png)
